molecular formula C10H15Cl2N3O2 B13870307 2-Pyrimidinamine, 4,6-dichloro-5-(2,2-diethoxyethyl)- CAS No. 97570-32-6

2-Pyrimidinamine, 4,6-dichloro-5-(2,2-diethoxyethyl)-

Cat. No.: B13870307
CAS No.: 97570-32-6
M. Wt: 280.15 g/mol
InChI Key: DDSIONISSNPQDQ-UHFFFAOYSA-N
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Description

2-Pyrimidinamine, 4,6-dichloro-5-(2,2-diethoxyethyl)- is a chemical compound with the molecular formula C10H14Cl2N2O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrimidinamine, 4,6-dichloro-5-(2,2-diethoxyethyl)- typically involves the reaction of 4,6-dichloropyrimidine with 2,2-diethoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Pyrimidinamine, 4,6-dichloro-5-(2,2-diethoxyethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Pyrimidinamine, 4,6-dichloro-5-(2,2-diethoxyethyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Pyrimidinamine, 4,6-dichloro-5-(2,2-diethoxyethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer or the inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4,6-dimethylpyrimidine
  • 4,6-Dichloro-5-(2,2-diethoxyethyl)pyrimidine
  • 2-Amino-4,6-dichloropyrimidine

Uniqueness

2-Pyrimidinamine, 4,6-dichloro-5-(2,2-diethoxyethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethoxyethyl group enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development .

Properties

CAS No.

97570-32-6

Molecular Formula

C10H15Cl2N3O2

Molecular Weight

280.15 g/mol

IUPAC Name

4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidin-2-amine

InChI

InChI=1S/C10H15Cl2N3O2/c1-3-16-7(17-4-2)5-6-8(11)14-10(13)15-9(6)12/h7H,3-5H2,1-2H3,(H2,13,14,15)

InChI Key

DDSIONISSNPQDQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC1=C(N=C(N=C1Cl)N)Cl)OCC

Origin of Product

United States

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